Viridogrisein I

Catalog No.
S527476
CAS No.
299-20-7
M.F
C44H62N8O11
M. Wt
879.025
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Viridogrisein I

CAS Number

299-20-7

Product Name

Viridogrisein I

IUPAC Name

3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide

Molecular Formula

C44H62N8O11

Molecular Weight

879.025

InChI

InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25-,26-,27+,29+,30+,31+,34-,36-,37-/m0/s1

InChI Key

SATIISJKSAELDC-ZIOPZPSVSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O

Solubility

Soluble in DMSO

Synonyms

Etamycin; Antibiotic F-1370A; Antibiotic K-179; Viridogrisein; Viridogrisein I

Description

The exact mass of the compound Viridogrisein I is 878.4538 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

878.4538

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Etamycin

Dates

Modify: 2023-08-15
1: Schinke C, Martins T, Queiroz SCN, Melo IS, Reyes FGR. Antibacterial Compounds from Marine Bacteria, 2010-2015. J Nat Prod. 2017 Apr 28;80(4):1215-1228. doi: 10.1021/acs.jnatprod.6b00235. Epub 2017 Mar 31. Review. PubMed PMID: 28362500.
2: Schlumbohm W, Keller U. Chromophore activating enzyme involved in the biosynthesis of the mikamycin B antibiotic etamycin from Streptomyces griseoviridus. J Biol Chem. 1990 Feb 5;265(4):2156-61. PubMed PMID: 2153676.
3: Hosoda K, Koyama N, Kanamoto A, Tomoda H. Discovery of Nosiheptide, Griseoviridin, and Etamycin as Potent Anti-Mycobacterial Agents against Mycobacterium avium Complex. Molecules. 2019 Apr 16;24(8). pii: E1495. doi: 10.3390/molecules24081495. PubMed PMID: 30995807; PubMed Central PMCID: PMC6514863.
4: Haste NM, Perera VR, Maloney KN, Tran DN, Jensen P, Fenical W, Nizet V, Hensler ME. Activity of the streptogramin antibiotic etamycin against methicillin-resistant Staphylococcus aureus. J Antibiot (Tokyo). 2010 May;63(5):219-24. doi: 10.1038/ja.2010.22. Epub 2010 Mar 26. PubMed PMID: 20339399; PubMed Central PMCID: PMC2889693.
5: Sun P, Maloney KN, Nam SJ, Haste NM, Raju R, Aalbersberg W, Jensen PR, Nizet V, Hensler ME, Fenical W. Fijimycins A-C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp. Bioorg Med Chem. 2011 Nov 15;19(22):6557-62. doi: 10.1016/j.bmc.2011.06.053. Epub 2011 Jun 26. PubMed PMID: 21745747; PubMed Central PMCID: PMC3205191.
6: Lawrence CC, Sobey WJ, Field RA, Baldwin JE, Schofield CJ. Purification and initial characterization of proline 4-hydroxylase from Streptomyces griseoviridus P8648: a 2-oxoacid, ferrous-dependent dioxygenase involved in etamycin biosynthesis. Biochem J. 1996 Jan 1;313 ( Pt 1):185-91. PubMed PMID: 8546682; PubMed Central PMCID: PMC1216881.
7: Chopra C, Hook DJ, Vining LC, Das BC, Shimizu S, Taylor A, Wright JL. Congeners of etamycin produced by Streptomyces griseoviridus. J Antibiot (Tokyo). 1979 Apr;32(4):392-401. PubMed PMID: 468725.
8: Kamal F, Katz E. Studies of etamycin biosynthesis employing short-term experiments with radiolabeled precursors. J Antibiot (Tokyo). 1976 Sep;29(9):944-9. PubMed PMID: 825498.
9: Terekhova LP, Galatenko OA, Kuliaeva VV, Tolstykh IV, Golova TP, Katrukha GS, Zhukhmistova NE, Ol'khovatova OL, Malkina ND, Boĭkova IuV. [Production of griseoviridin and etamycin by the new culture, Streptomyces albolongus]. Antibiot Khimioter. 1992 Dec;37(12):19-21. Russian. PubMed PMID: 1304120.
10: Trenozhnikova LP, Khasenova AK, Balgimbaeva AS, Fedorova GB, Katrukha GS, Tokareva NL, Kwa BH, Azizan A. Characterization of the antibiotic compound no. 70 produced by Streptomyces sp. IMV-70. ScientificWorldJournal. 2012;2012:594231. doi: 10.1100/2012/594231. Epub 2012 Mar 12. PubMed PMID: 22536145; PubMed Central PMCID: PMC3320011.
11: Xie Y, Ma J, Qin X, Li Q, Ju J. Identification and utilization of two important transporters: SgvT1 and SgvT2, for griseoviridin and viridogrisein biosynthesis in Streptomyces griseoviridis. Microb Cell Fact. 2017 Oct 25;16(1):177. doi: 10.1186/s12934-017-0792-8. PubMed PMID: 29065880; PubMed Central PMCID: PMC5655939.
12: Xie Y, Wang B, Liu J, Zhou J, Ma J, Huang H, Ju J. Identification of the biosynthetic gene cluster and regulatory cascade for the synergistic antibacterial antibiotics griseoviridin and viridogrisein in Streptomyces griseoviridis. Chembiochem. 2012 Dec 21;13(18):2745-57. doi: 10.1002/cbic.201200584. Epub 2012 Nov 19. PubMed PMID: 23161816.
13: Katz E, Kamal F, Mason K. Biosynthesis of trans-4-hydroxy-L-proline by Streptomyces griseoviridus. J Biol Chem. 1979 Jul 25;254(14):6684-90. PubMed PMID: 447743.
14: Hook DJ, Vining LC. Biosynthetic precursors of etamycin, a peptidolactone antibiotic from Streptomyces griseoviridus. Can J Biochem. 1973 Dec;51(12):1630-7. PubMed PMID: 4775435.
15: Perlman D, Hou CT. Substrate specificity of Actinoplanes antibiotic peptide lactonases. Appl Microbiol. 1969 Aug;18(2):272-3. PubMed PMID: 4185237; PubMed Central PMCID: PMC377957.
16: GARCIA-MENDOZA C. STUDIES ON THE MODE OF ACTION OF ETAMYCIN (VIRIDOGRISEIN). Biochim Biophys Acta. 1965 Feb 15;97:394-6. PubMed PMID: 14292864.
17: Walker JE, Bodanszky M, Perlman D. The biogenetic origin of the N-methyl-gamma-methyl-L-isoleucine residue of etamycin. J Antibiot (Tokyo). 1970 May;23(5):255-6. PubMed PMID: 5423670.
18: Walker JE, Perlman D. Biogenesis of the L-N, -dimethylleucine residue of etamycin. Biotechnol Bioeng. 1971 May;13(3):371-9. PubMed PMID: 5130176.
19: Sheehan JC, Ledis SL. Total synthesis of a monocyclic peptide lactone antibiotic, etamycin. J Am Chem Soc. 1973 Feb 7;95(3):875-9. PubMed PMID: 4688657.
20: Bateman KP, Thibault P, Yang K, White RL, Vining LC. Probing the substrate specificity of an enzyme catalyzing inactivation of streptogramin B antibiotics using LC-MS and LC-MS/MS. J Mass Spectrom. 1997 Oct;32(10):1057-63. PubMed PMID: 9358629.

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